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Compound Name:
Tert-butyl (4-

formylphenyl)carbamate

Cat. No.: B111903 Get Quote

An In-Depth Technical Guide to the Spectral Analysis of tert-butyl (4-
formylphenyl)carbamate

Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for tert-butyl (4-
formylphenyl)carbamate, a key intermediate in synthetic organic chemistry and drug

development. We will delve into the practical and theoretical aspects of Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as

they apply to this compound. The focus is on not just presenting the data, but on interpreting it

with the scientific rigor required in a research and development setting.

Introduction to tert-butyl (4-
formylphenyl)carbamate: Structure and Significance
tert-butyl (4-formylphenyl)carbamate (TBFPC) is a bifunctional organic molecule featuring a

benzaldehyde moiety and a Boc-protected amine. This structure makes it a valuable building

block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The aldehyde group provides a reactive handle for nucleophilic additions and reductive

aminations, while the Boc-protecting group offers a stable yet readily cleavable amine

functionality, essential for multi-step syntheses.
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Accurate characterization of TBFPC is paramount to ensure purity and confirm its identity

before use in subsequent reactions. Spectroscopic techniques are the cornerstone of this

characterization, providing a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. It provides detailed information about the chemical environment of

individual atoms. For TBFPC, both ¹H and ¹³C NMR are essential for unambiguous

identification.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of different types of protons and their connectivity

within a molecule. The spectrum of TBFPC is expected to show distinct signals for the tert-butyl

group, the aromatic protons, the amine proton, and the aldehyde proton.

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl (4-
formylphenyl)carbamate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide

range of organic compounds.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher

field strengths provide better signal dispersion and resolution.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

typically sufficient.

Number of Scans: 16-32 scans are usually adequate to achieve a good signal-to-noise

ratio.

Relaxation Delay (D1): A delay of 1-2 seconds is recommended.
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Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform.

Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using

the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

The expected chemical shifts (δ) and coupling patterns for TBFPC in CDCl₃ are summarized

below.

Assignment
Chemical Shift

(ppm)
Multiplicity Integration

Coupling

Constant (J)

Aldehyde (-CHO) ~9.90 Singlet (s) 1H N/A

Aromatic (Ha) ~7.85 Doublet (d) 2H ~8.5 Hz

Aromatic (Hb) ~7.55 Doublet (d) 2H ~8.5 Hz

Amine (-NH) ~6.80 Singlet (s, broad) 1H N/A

tert-butyl (-

C(CH₃)₃)
~1.54 Singlet (s) 9H N/A

Diagram: ¹H NMR Structural Assignments
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tert-butyl (4-formylphenyl)carbamate

~9.90 ppm (s, 1H)

~7.85 ppm (d, 2H)~7.55 ppm (d, 2H)

~6.80 ppm (s, 1H)

~1.54 ppm (s, 9H)

Click to download full resolution via product page

Caption: Key ¹H NMR chemical shift assignments for tert-butyl (4-formylphenyl)carbamate.
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¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in the

molecule. It is particularly useful for identifying quaternary carbons and carbonyl groups.

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments)

is standard to produce a spectrum with singlets for each carbon.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of the ¹³C isotope.

Processing: Process the FID similarly to the ¹H NMR data. Calibrate the spectrum using the

solvent peak (e.g., CDCl₃ at 77.16 ppm).

Assignment Chemical Shift (ppm)

Aldehyde Carbonyl (C=O) ~191

Carbamate Carbonyl (C=O) ~152

Aromatic C-N ~145

Aromatic C-CHO ~132

Aromatic CH ~130

Aromatic CH ~118

tert-butyl Quaternary C ~81

tert-butyl Methyl C ~28

Infrared (IR) Spectroscopy: Probing Functional
Groups
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IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of

chemical bonds.

Sample Preparation: Place a small amount of the solid TBFPC sample directly onto the ATR

crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal should be acquired first.

The IR spectrum of TBFPC will be dominated by characteristic absorptions of its key functional

groups.

Vibrational Mode Wavenumber (cm⁻¹) Intensity

N-H Stretch (carbamate) ~3300 Medium

C-H Stretch (aromatic) ~3100-3000 Medium

C-H Stretch (aldehyde) ~2850, ~2750 Weak (Fermi doublet)

C=O Stretch (aldehyde) ~1690 Strong

C=O Stretch (carbamate) ~1710 Strong

C=C Stretch (aromatic) ~1600, ~1500 Medium

N-H Bend / C-N Stretch ~1530 Medium

C-O Stretch (carbamate) ~1230 Strong

Diagram: IR Workflow
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To cite this document: BenchChem. [tert-butyl (4-formylphenyl)carbamate spectral data
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111903#tert-butyl-4-formylphenyl-carbamate-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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